Ro 41-0960

説明

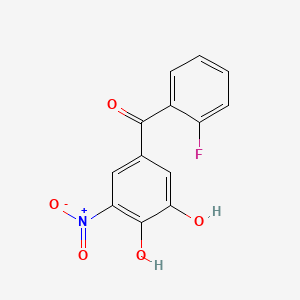

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPAUNZYTYHKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154812 | |

| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

125628-97-9 | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-0960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-41-0960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro 41-0960: A Technical Guide to its Mechanism of Action as a COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent, selective, and reversible inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic inactivation of catecholamines and catechol estrogens. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways. Its inhibitory action on COMT leads to significant alterations in the metabolic pathways of crucial endogenous compounds like L-DOPA, dopamine, and estrogens, underpinning its therapeutic potential in conditions such as Parkinson's disease and uterine fibroids.

Core Mechanism of Action: COMT Inhibition

This compound exerts its pharmacological effects by directly binding to the catalytic site of COMT, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of its catechol substrates. This inhibition leads to an accumulation of the primary substrates and a reduction in their O-methylated metabolites.

Quantitative Inhibition Data

The potency of this compound as a COMT inhibitor has been quantified across various experimental systems. The following tables summarize the key inhibitory constants.

| Parameter | Value | Species/System | Reference |

| IC50 | 5-42 nM | Human mammary tissue cytosol | |

| IC50 | 46.1 nM | Not specified | |

| EC50 | 23 ± 5 nM | CHO cells expressing NET | [1] |

| Ki | 2.9 nmol | Dog pancreas | [2] |

Table 1: In Vitro Inhibition of COMT by this compound

| Parameter | Value | Species/System | Effect | Reference |

| ED50 | 0.5 mg/kg | Baboon Liver (in vivo) | Inhibition of [18F]Ro41-0960 uptake | [3] |

| ED50 | <0.01 mg/kg | Baboon Kidney (in vivo) | Inhibition of [18F]Ro41-0960 uptake | [3] |

Table 2: In Vivo Efficacy of this compound

Impact on Key Signaling and Metabolic Pathways

The primary consequence of COMT inhibition by this compound is the modulation of the metabolic pathways of catecholamines and estrogens.

Dopamine and L-DOPA Metabolism

In the context of Parkinson's disease, the inhibition of COMT by this compound is of particular interest due to its effect on the metabolism of L-DOPA, the precursor to dopamine. By preventing the conversion of L-DOPA to 3-O-methyldopa (3-OMD), this compound increases the bioavailability of L-DOPA for conversion to dopamine in the brain.

Estrogen Metabolism

This compound also significantly impacts estrogen metabolism. Specifically, it inhibits the O-methylation of catechol estrogens, such as 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2), to their less active methoxy derivatives. This leads to an accumulation of catechol estrogens, which can have implications for estrogen-dependent conditions. For instance, in the context of uterine fibroids, the accumulation of 2-OHE2, which has anti-estrogenic properties, is thought to contribute to tumor shrinkage.[2]

Experimental Protocols

The following sections detail representative methodologies for assessing the mechanism of action of this compound.

In Vitro COMT Inhibition Assay (HPLC-Based)

This protocol is adapted from methodologies used to determine COMT activity by measuring the formation of a methylated product from a catechol substrate.

Objective: To determine the IC50 value of this compound for COMT inhibition.

Materials:

-

Recombinant human COMT

-

S-adenosyl-L-methionine (SAM)

-

3,4-dihydroxybenzoic acid (DHBA) as substrate

-

This compound

-

Tris-HCl buffer

-

MgCl2

-

Dithiothreitol (DTT)

-

Perchloric acid (for reaction termination)

-

HPLC system with electrochemical detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Enzyme Addition: Add recombinant human COMT to each tube and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Preparation: Centrifuge the samples to pellet precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector. Separate and quantify the methylated product of DHBA.

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, potent inhibitor of COMT. Its mechanism of action, centered on the blockade of catechol O-methylation, has profound and predictable effects on the metabolic pathways of key endogenous catechol compounds. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar molecules. The visualization of the affected pathways offers a clear conceptual framework for understanding the downstream consequences of COMT inhibition by this compound.

References

The Discovery and Synthesis of Ro 41-0960: A Technical Guide for CNS and Metabolic Disease Research

Foreword: This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of Ro 41-0960 (2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone), a potent inhibitor of Catechol-O-methyltransferase (COMT). It is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Discovery and Development Context

This compound emerged from a dedicated research program at Hoffmann-La Roche in the late 1980s aimed at developing a new generation of potent, selective, and centrally-acting COMT inhibitors.[1] The primary therapeutic rationale was to enhance the efficacy of Levodopa (L-DOPA) in the treatment of Parkinson's disease by preventing its peripheral degradation.[2][3] This research followed earlier "first-generation" inhibitors and sought to improve upon their pharmacological profiles.

The foundational work, published by Borgulya et al. in 1989, detailed the synthesis and structure-activity relationships of a series of pyrocatechol derivatives, which included the nitrocatechol benzophenone scaffold.[1][4] this compound is a prominent member of this class, structurally similar to the clinically approved drug tolcapone (Ro 40-7592).[2] Its discovery provided a valuable pharmacological tool for investigating the roles of COMT in the metabolism of catecholamines (e.g., dopamine) and catechol estrogens, with subsequent research exploring its utility in oncology and gynecology.[1]

Proposed Synthesis Pathway

The logical pathway proceeds as follows:

-

Friedel-Crafts Acylation: Formation of the central ketone bridge by reacting a protected catechol, such as 1,2-dimethoxybenzene (veratrole), with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Aromatic Nitration: Introduction of the nitro group at the position para to the activating methoxy group and meta to the deactivating acyl group.

-

Demethylation: Cleavage of the two methyl ether bonds using a strong acid, such as hydrobromic acid (HBr), to reveal the final dihydroxy (catechol) functionality of this compound.

References

Pharmacological Profile of Ro 41-0960: An In-depth Technical Guide

Ro 41-0960 is a potent and selective, synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative pharmacological data, and effects in various experimental models. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the enzyme catechol-O-methyltransferase (COMT).[1][3] COMT is a critical enzyme in the metabolic pathway of catecholamines, including neurotransmitters like dopamine, and catechol estrogens.[3][4] By binding to the catalytic site of COMT, this compound prevents the methylation of these substrates. This inhibition leads to a modulation of catecholamine and catechol estrogen levels, which underlies its therapeutic and experimental applications. This compound is classified as a broad-spectrum nitrocatechol, indicating it has activity in both peripheral tissues and the brain.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Model System | Reference |

| EC50 | 0.1 µM | Prevention of L-DOPA induced dopaminergic neuron loss in primary rat rostral mesencephalic tegmentum cultures | [1][3] |

| EC50 | 22.98 µM | Increased Ca²⁺ affinity in cardiac sarcoplasmic reticulum (SERCA2a + PLB) | [6][7][8] |

In Vitro Profile

This compound has been utilized in a variety of in vitro experimental setups to elucidate its mechanism and effects.

Neuroprotective Effects

In primary rat rostral mesencephalic tegmentum cultures, this compound demonstrated neuroprotective properties by preventing dopaminergic neuron loss induced by L-DOPA, with an EC50 of 0.1 µM.[1][3]

Modulation of Estrogen Metabolism

In MCF-7 breast cancer cells, the inhibition of COMT by this compound was shown to decrease the detoxification of potentially toxic 4-hydroxyestradiol (4-OHE2), leading to increased DNA damage.[9] This highlights its role in modulating catechol estrogen-mediated toxicity.

Off-Target Effects on SERCA2a

Interestingly, this compound has been identified as a direct activator of the cardiac sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[6][10] It increases the apparent Ca²⁺ affinity of SERCA2a in the presence of its inhibitory subunit phospholamban (PLB), with an EC50 of 22.98 µM.[6][7][8] This effect appears to be specific to the SERCA2a-PLB complex, as no effect was observed on SERCA1a in skeletal muscle.[6][8]

In Vivo Profile

In vivo studies in animal models have further characterized the pharmacological effects of this compound.

Effects on Dopamine Metabolism in the Brain

In rats, administration of this compound (30 mg/kg, i.p.) led to an increase in striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels, while reducing the levels of the L-DOPA metabolite 3-O-methyldopa (3-OMD).[1][3][11] This is consistent with its COMT-inhibiting activity, which prevents the degradation of dopamine and the conversion of L-DOPA to 3-OMD.

Potentiation of L-DOPA Effects

This compound has been shown to potentiate the effects of L-DOPA in animal models of Parkinson's disease.[1][3] In reserpinized rats, a model for akinesia, this compound (30 mg/kg, i.p.) significantly enhanced the reversal of akinesia induced by L-DOPA and carbidopa.[1][3][11] Similar potentiation was observed in reversing reserpine-induced catalepsy and hypothermia in mice.[1][11]

Effects on Uterine Fibroids

In the Eker rat model of uterine fibroids, treatment with this compound (150 mg/kg) resulted in a significant reduction in fibroid volume.[1][3] This effect is potentially mediated through the modulation of estrogen metabolism and the induction of apoptosis.[12][13]

Limited Brain Penetration

Despite being classified as a broad-spectrum COMT inhibitor, positron emission tomographic (PET) studies in baboons using F-18 labeled this compound showed negligible uptake in the brain.[14] The brain-to-plasma ratio of the radiotracer was very low, suggesting that most of the detected signal in the brain was due to the compound present in cerebral blood vessels rather than brain tissue itself.[14] However, high uptake was observed in peripheral organs with high COMT activity, such as the kidneys.[14]

Signaling Pathways

The primary signaling pathway affected by this compound is the catecholamine metabolic pathway. By inhibiting COMT, it directly influences the levels of dopamine and its metabolites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 6. Targeting protein-protein interactions for therapeutic discovery via FRET-based high-throughput screening in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Mapping catechol-O-methyltransferase in vivo: initial studies with [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 41-0960: A Comprehensive Technical Guide to a Selective COMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By impeding COMT activity, this compound modulates the levels of these crucial neurotransmitters, making it a valuable tool in neurobiological research and a potential therapeutic agent for conditions associated with catecholamine dysregulation, including Parkinson's disease. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory potency, experimental protocols for its assessment, and its mechanism of action within relevant signaling pathways.

Quantitative Inhibitory Potency

The inhibitory efficacy of this compound against catechol-O-methyltransferase has been quantified in various experimental systems. The following table summarizes the key inhibitory parameters, providing a comparative overview of its potency.

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Human COMT | 0.6 nM | [1] |

| IC50 | Human Mammary Tissue Cytosol | 5 - 42 nM | [2] |

| Average IC50 | Recombinant COMT | 12 ± 9 nM | [3] |

| EC50 (for [3H]-NE retention) | CHO cells expressing NET | 23 ± 5 nM |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of COMT, binding to the active site and preventing the methylation of its natural catecholamine substrates. This inhibition leads to an accumulation of catecholamines in the synaptic cleft, thereby enhancing downstream signaling. The following diagram illustrates the canonical COMT signaling pathway and the point of intervention by this compound.

Experimental Protocols

Accurate assessment of the inhibitory activity of compounds like this compound is critical. Below are detailed methodologies for commonly employed in vitro COMT inhibition assays.

Radiometric Assay

This method measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate.

Materials:

-

Enzyme: Recombinant human S-COMT or MB-COMT, or tissue homogenates (e.g., liver, brain).

-

Substrate: A catecholamine such as 3,4-dihydroxybenzoic acid (DHBA) or norepinephrine.

-

Cofactor: [³H-methyl]-S-adenosyl-L-methionine ([³H]-SAM).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.8) containing MgCl₂ (typically 1-5 mM).

-

Stop Solution: A solution to terminate the reaction, such as an acidic solution (e.g., perchloric acid) or a solution containing unlabeled SAM and the methylated product.

-

Scintillation Cocktail and Counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MgCl₂, and the catechol substrate at a concentration near its Km value.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the COMT enzyme preparation.

-

Start the enzymatic reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

Separate the radiolabeled methylated product from the unreacted [³H]-SAM. This can be achieved by solvent extraction (e.g., with a mixture of isoamyl alcohol and toluene) or by chromatography.

-

Quantify the radioactivity of the product using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

HPLC-Based Assay

This method quantifies the formation of the methylated product using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Materials:

-

Same as the radiometric assay, but using non-radiolabeled SAM.

-

HPLC System: Equipped with a suitable column (e.g., C18), a pump, an injector, and a detector (electrochemical or fluorescence).

-

Mobile Phase: A suitable buffer system for separating the substrate and product.

Procedure:

-

Follow steps 1-7 of the radiometric assay protocol, using non-radiolabeled SAM.

-

After stopping the reaction, centrifuge the samples to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the substrate and the methylated product using an appropriate gradient and flow rate.

-

Detect and quantify the product peak using the electrochemical or fluorescence detector.

-

Generate a standard curve for the methylated product to determine its concentration in the reaction samples.

-

Calculate the percentage of inhibition and the IC50 value for this compound.

Fluorescence Polarization (FP) Assay

This high-throughput method measures the change in polarization of a fluorescently labeled tracer that competes with the product of the COMT reaction (S-adenosyl-L-homocysteine, SAH) for binding to a specific antibody.[3]

Materials:

-

COMT enzyme.

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid).

-

SAM.

-

This compound.

-

Anti-SAH antibody.

-

Fluorescently labeled SAH tracer.

-

Assay Buffer: Phosphate or Tris buffer with MgCl₂.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Dispense varying concentrations of this compound into the wells of a microplate.

-

Add the COMT enzyme, catechol substrate, and SAM to initiate the reaction.

-

Incubate at 37°C for a set time.

-

Stop the reaction (e.g., by adding EDTA).

-

Add the anti-SAH antibody and the fluorescent SAH tracer.

-

Incubate to allow for competitive binding.

-

Measure the fluorescence polarization. A decrease in polarization indicates a higher concentration of SAH produced, and thus higher COMT activity.

-

Calculate the inhibition and IC50 value.[3]

High-Throughput Screening (HTS) Workflow for COMT Inhibitors

The discovery of novel COMT inhibitors often involves screening large compound libraries. The following diagram outlines a typical HTS workflow.

Conclusion

This compound is a highly potent and selective inhibitor of COMT, making it an indispensable tool for studying catecholamine metabolism and a promising scaffold for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other potential COMT inhibitors. The continued investigation into the nuances of COMT inhibition will undoubtedly pave the way for advancements in the treatment of a range of neurological and psychiatric disorders.

References

The Structure-Activity Relationship of Ro 41-0960: A Technical Guide for Researchers

An In-depth Examination of a Potent Catechol-O-Methyltransferase Inhibitor

Ro 41-0960, a nitrocatechol-based benzophenone, is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines and catechol estrogens.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and its effects on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of COMT inhibitors and related therapeutic areas.

Core Structure and Mechanism of Action

This compound, chemically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, exerts its inhibitory effect by binding to the catalytic site of COMT.[1][2] The presence of the electron-withdrawing nitro group on the catechol ring is a crucial feature for its potent inhibitory activity.[2] By inhibiting COMT, this compound prevents the methylation of catechol substrates, thereby increasing their bioavailability and prolonging their physiological effects. This mechanism is central to its therapeutic potential in conditions such as Parkinson's disease, where preserving levodopa (L-DOPA) levels is critical, and in disorders influenced by estrogen metabolism.[3][4]

Structure-Activity Relationship of Benzophenone-Based COMT Inhibitors

The inhibitory potency of this compound and its analogs is highly dependent on the specific substitutions on the benzophenone scaffold. The following table summarizes the available quantitative data on the structure-activity relationship of selected benzophenone and nitrocatechol derivatives as COMT inhibitors.

| Compound | R1 | R2 | R3 | R4 | IC50 (nM) | Source |

| This compound | H | F | NO2 | OH | 12 ± 9 | [5] |

| Tolcapone | CH3 | H | NO2 | OH | - | [4] |

| OR-486 | - | - | - | - | - | [4] |

| U-0521 | - | - | - | - | 3263 ± 349 (EC50) | [6] |

Note: A comprehensive SAR table with a wide range of analogs and their IC50 values is not available in a single public source. The data presented is a compilation from various studies. The lack of standardized assay conditions across different studies should be considered when comparing IC50 values.

The key structural features influencing the activity of this class of inhibitors include:

-

The Nitrocatechol Moiety: The 3,4-dihydroxy-5-nitrophenyl group is essential for high-affinity binding to the COMT active site. The nitro group enhances the acidity of the hydroxyl groups, facilitating interaction with the enzyme.

-

The Second Phenyl Ring: Substitutions on the second phenyl ring modulate the pharmacokinetic and pharmacodynamic properties of the inhibitors. The ortho-fluoro substitution in this compound is a key feature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and other COMT inhibitors.

In Vitro COMT Inhibition Assay

This protocol is adapted from methodologies used in the characterization of COMT inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound and its analogs on COMT activity.

Materials:

-

Rat liver tissue (as a source of COMT)

-

S-adenosyl-L-methionine (SAM)

-

A catechol substrate (e.g., L-DOPA, dopamine, or a synthetic substrate)

-

This compound or other test compounds

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Reagents for product detection (e.g., HPLC with electrochemical detection)

Procedure:

-

Enzyme Preparation: Homogenize fresh rat liver tissue in a suitable buffer and centrifuge to obtain a cytosolic fraction containing COMT.

-

Reaction Mixture: Prepare a reaction mixture containing the COMT enzyme preparation, the catechol substrate, and SAM in a buffer solution.

-

Inhibitor Addition: Add varying concentrations of this compound or the test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Product Analysis: Analyze the formation of the methylated product using a suitable analytical method, such as HPLC with electrochemical detection.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for In Vitro COMT Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

Cellular Assay for COMT Inhibition

This protocol describes a method to assess the effect of this compound on COMT activity in a cellular context.

Objective: To evaluate the ability of this compound to inhibit COMT in intact cells.

Materials:

-

Cell line expressing COMT (e.g., CHO cells, MCF-7 cells)[6]

-

Cell culture medium and supplements

-

This compound

-

A catechol substrate (e.g., norepinephrine, estradiol)

-

Lysis buffer

-

Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency in multi-well plates.

-

Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 20 minutes).[6]

-

Substrate Addition: Add the catechol substrate to the cell culture medium and incubate for a specific time (e.g., 20 minutes).[6]

-

Cell Lysis: Wash the cells with PBS and then lyse them to release intracellular contents.

-

Metabolite Analysis: Analyze the levels of the catechol substrate and its methylated metabolite in the cell lysate and/or the culture medium using LC-MS/MS or a similar sensitive technique.

-

Data Analysis: Determine the effect of this compound on the formation of the methylated metabolite to assess its cellular COMT inhibitory activity.

Signaling Pathways

This compound's inhibition of COMT has significant implications for several key signaling pathways, most notably those involving dopamine and estrogen.

Dopamine Metabolism Pathway

In the central nervous system, COMT is one of the two major enzymes responsible for the metabolic clearance of dopamine. By inhibiting COMT, this compound increases the synaptic availability of dopamine. This is particularly relevant in the context of Parkinson's disease, where dopamine levels are depleted. When co-administered with L-DOPA, this compound prevents the peripheral conversion of L-DOPA to 3-O-methyldopa, thereby increasing the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the brain.[3]

Dopamine Metabolism Pathway and the Role of this compound

Caption: this compound inhibits COMT, impacting L-DOPA and dopamine metabolism.

Estrogen Metabolism Pathway

COMT plays a crucial role in the detoxification of catechol estrogens, which are metabolites of estradiol. These catechol estrogens, particularly 4-hydroxyestradiol, can be oxidized to form reactive quinones that can cause DNA damage and contribute to carcinogenesis. COMT inactivates these catechol estrogens by methylating them. By inhibiting COMT, this compound can potentially increase the levels of reactive catechol estrogens. This has been studied in the context of breast cancer and uterine fibroids.[7][8]

Estrogen Metabolism Pathway and the Action of this compound

Caption: this compound inhibits COMT, affecting the metabolism of catechol estrogens.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of COMT. Its potent and selective inhibitory activity makes it a standard for in vitro and in vivo investigations of COMT function. A thorough understanding of its structure-activity relationship is crucial for the design of novel COMT inhibitors with improved therapeutic profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted biological activities of this compound and its analogs. Further research focusing on systematic SAR studies and clinical evaluation will be instrumental in fully elucidating the therapeutic potential of this class of compounds.

References

- 1. This compound solid 125628-97-9 [sigmaaldrich.com]

- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of L-Dopa and the catechol-O-methyltransferase inhibitor this compound on sulfur amino acid metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catechol-O-methyltransferase inhibition attenuates levodopa toxicity in mesencephalic dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Chemical and physical properties of Ro 41-0960

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960, scientifically known as (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT). This document provides an in-depth technical overview of the chemical, physical, and pharmacological properties of this compound. It includes a summary of its quantitative data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuropharmacology and oncology.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzophenone class of molecules. Its chemical structure is characterized by a dihydroxy-nitrophenyl group linked to a fluorophenyl group through a ketone bridge.

| Property | Value | References |

| IUPAC Name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-methanone | [1][2] |

| Synonyms | 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone | [3][4] |

| CAS Number | 125628-97-9 | [1][5] |

| Molecular Formula | C₁₃H₈FNO₅ | [1][4][5] |

| Molecular Weight | 277.20 g/mol | [1][4][5] |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 173-175 °C | [6] |

| Solubility | DMSO: ≥20 mg/mL[2][5]Ethanol: Soluble[3][7]Water: Slightly soluble (<0.7 mg/mL)[3][8]PBS (pH 7.2): 0.2 mg/mL[2] | [2][3][5][7][8] |

| pKa (predicted) | ~5.5 | [9][10] |

Pharmacological Properties

The primary pharmacological activity of this compound is the selective and reversible inhibition of COMT, an enzyme crucial for the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound increases the bioavailability of these neurotransmitters.

| Parameter | Value | Species/System | References |

| IC₅₀ (COMT) | 0.6 nM | Human recombinant COMT | [11] |

| EC₅₀ (Neuroprotection) | 0.1 µM | Primary rat rostral mesencephalic tegmentum cultures (against L-DOPA induced toxicity) | [2][7] |

| Mechanism of Action | Selective and reversible inhibitor of Catechol-O-methyltransferase (COMT) | In vitro and in vivo studies | [5][8][12] |

Key Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of a methoxy-substituted precursor. The following is a generalized protocol based on literature descriptions.

Protocol:

-

Starting Material: 2′-Fluoro-4-hydroxy-3-methoxy-5-nitrobenzophenone.

-

Reagents: 48% Hydrobromic acid and glacial acetic acid.

-

Procedure: a. Reflux the starting material with 48% hydrobromic acid in glacial acetic acid for approximately 4 hours. b. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). c. Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. d. Collect the precipitate by filtration and wash it with cold water. e. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid. f. Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[8]

In Vitro COMT Inhibition Assay (Radiochemical Method)

This assay determines the inhibitory potency of this compound on COMT activity by measuring the formation of a radiolabeled metabolite.

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) as the methyl donor

-

A catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

-

This compound at various concentrations

-

Assay buffer (e.g., phosphate buffer, pH 7.4, containing MgCl₂)

-

Scintillation cocktail and a scintillation counter

-

HPLC system with a radioactivity detector

Protocol:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, and the catechol substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding [¹⁴C]SAM.

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an acidic solution (e.g., perchloric acid).

-

Separate the radiolabeled product from the unreacted [¹⁴C]SAM and other components using HPLC.

-

Quantify the amount of radiolabeled product using an online radioactivity detector or by collecting fractions and performing liquid scintillation counting.

-

Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Neuroprotection Assay Against L-DOPA Toxicity in Primary Mesencephalic Cultures

This assay evaluates the ability of this compound to protect dopaminergic neurons from L-DOPA-induced cell death.

Materials:

-

Primary mesencephalic cultures from embryonic rat brains

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

L-DOPA

-

This compound

-

Antibodies against Tyrosine Hydroxylase (TH) for immunocytochemistry

-

Microscopy setup for cell counting

Protocol:

-

Preparation of Primary Mesencephalic Cultures: a. Dissect the ventral mesencephalon from embryonic day 14-16 rat fetuses. b. Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. c. Plate the cells onto poly-L-lysine coated culture plates or coverslips at a desired density. d. Culture the cells in supplemented Neurobasal medium for several days to allow for neuronal differentiation.

-

Treatment: a. After a set number of days in vitro (e.g., 7 days), treat the cultures with varying concentrations of L-DOPA to induce toxicity. b. In parallel, co-treat cultures with L-DOPA and different concentrations of this compound. Include a vehicle control group. c. Incubate the treated cultures for 24-48 hours.

-

Assessment of Neuronal Survival: a. Fix the cells with paraformaldehyde. b. Perform immunocytochemistry using an antibody against Tyrosine Hydroxylase (TH) to specifically label dopaminergic neurons. c. Visualize the TH-positive neurons using a fluorescent secondary antibody. d. Count the number of surviving TH-positive neurons in multiple fields of view for each treatment condition. e. Calculate the percentage of neuroprotection afforded by this compound at each concentration and determine the EC₅₀ value.[13]

In Vivo Microdialysis for Dopamine Metabolism

This technique allows for the in vivo measurement of extracellular dopamine and its metabolites in the brain of a freely moving animal, and the effect of this compound on their levels.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus for probe implantation

-

Microdialysis probes

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound for systemic or local administration

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ECD) for analyzing dopamine and its metabolites.

Protocol:

-

Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum). c. Allow the animal to recover from surgery.

-

Microdialysis Procedure: a. On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). b. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels. c. Administer this compound to the animal (e.g., via intraperitoneal injection). d. Continue to collect dialysate samples for several hours post-administration.

-

Neurochemical Analysis: a. Analyze the collected dialysate samples for dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) content using HPLC-ECD. b. Quantify the concentrations of these analytes by comparing their peak areas to those of known standards. c. Express the post-treatment neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound on dopamine metabolism.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Mechanism of Action of this compound as a COMT Inhibitor.

Caption: Workflow for Neuroprotection and Neurochemical Experiments.

Conclusion

This compound is a well-characterized, potent, and selective COMT inhibitor with significant potential in both basic research and as a lead compound for drug development. Its ability to modulate catecholamine levels has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into its therapeutic applications. Researchers are encouraged to consult the cited literature for more specific details and to adapt these methodologies to their specific research questions.

References

- 1. Isolation and culture of ventral mesencephalic precursor cells and dopaminergic neurons from rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Primary Culture of Mouse Mesencephalic Neurons [protocols.io]

- 4. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | An Easy-to-Implement Protocol for Preparing Postnatal Ventral Mesencephalic Cultures [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Role of Ro 41-0960 in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), a key enzyme in the metabolic degradation of catecholamines, including the neurotransmitter dopamine. By inhibiting COMT, this compound modulates the dopaminergic system, leading to significant alterations in the levels of dopamine and its metabolites. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on dopamine metabolism, and detailed experimental protocols for its investigation.

Introduction

Dopamine is a critical neurotransmitter involved in a multitude of physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the synaptic cleft is essential for maintaining normal neurological function. One of the primary enzymes responsible for the inactivation of dopamine is catechol-O-methyltransferase (COMT). This compound, a synthetic nitrocatechol derivative, has emerged as a powerful research tool for studying the role of COMT in dopamine metabolism and as a potential therapeutic agent in conditions associated with dopaminergic dysregulation, such as Parkinson's disease. This document serves as a comprehensive resource for researchers, providing detailed information on the biochemical properties of this compound and its effects on the dopaminergic system.

Mechanism of Action: COMT Inhibition

This compound exerts its effects by selectively and reversibly inhibiting the COMT enzyme.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechol substrates, including dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC). This methylation process leads to the formation of 3-methoxytyramine (3-MT) and homovanillic acid (HVA), respectively. By blocking this enzymatic activity, this compound prevents the degradation of dopamine and DOPAC through the COMT pathway.

Signaling Pathway Diagram

Quantitative Data on COMT Inhibition and Dopamine Metabolism

The inhibitory potency of this compound against COMT has been quantified through various in vitro studies. Furthermore, its administration in vivo leads to measurable changes in the concentrations of dopamine and its metabolites in the brain, particularly in the striatum.

Table 1: In Vitro COMT Inhibition by this compound

| Parameter | Value | Source Tissue/System | Reference |

| IC50 | 46.1 nM | Recombinant Human COMT | [2] |

| IC50 Range | 5 - 42 nM | Human Mammary Tissue Cytosol | [3] |

| EC50 | 23 ± 5 nM | CHO cells expressing NET | [4] |

Table 2: Effects of this compound on Striatal Dopamine and Metabolite Levels in Rats

| Treatment | Dopamine (% of Control) | DOPAC (% of Control) | HVA (% of Control) | 3-OMD (% of Control) | Reference |

| This compound (30 mg/kg, i.p.) + L-DOPA/Carbidopa in reserpinized rats | ↑ (Increased) | ↑ (Increased) | ↓ (Reduced) | ↓ (Reduced to 5% of LD/CD group) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on dopamine metabolism.

In Vivo Microdialysis in the Rat Striatum

This protocol is designed to measure extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of this compound.[6][7]

Experimental Workflow Diagram

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane, 20 kDa molecular weight cutoff)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, and glucose, pH 7.4

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm). Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.).[7]

-

Post-Treatment Collection: Continue collecting dialysate samples for at least 3 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to determine the concentrations of dopamine, DOPAC, and HVA.

Reserpine-Induced Akinesia Model in Rats

This model is used to assess the ability of this compound to potentiate the anti-akinetic effects of L-DOPA.[5][8]

Experimental Workflow Diagram

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Reserpine

-

L-DOPA

-

Carbidopa

-

This compound

-

Locomotor activity chambers

Procedure:

-

Induction of Akinesia: Induce a parkinsonian-like state by administering reserpine (e.g., 3 mg/kg, s.c.).[9]

-

Waiting Period: Allow 18-24 hours for the full development of akinesia.[9]

-

Drug Administration:

-

Behavioral Assessment: Place the rats in locomotor activity chambers and record their activity for a defined period (e.g., 2-6 hours).

-

Data Analysis: Quantify locomotor activity (e.g., distance traveled, rearing frequency) and compare the effects of this compound plus L-DOPA/carbidopa to control groups (vehicle, L-DOPA/carbidopa alone).

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of COMT in dopamine metabolism. Its potent and selective inhibition of this enzyme leads to significant alterations in the dopaminergic system, primarily by increasing the bioavailability of dopamine. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced effects of this compound and other COMT inhibitors on dopamine neurotransmission. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for dopamine-related neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of intracerebral hydroxytyrosol and its nitroderivatives on striatal dopamine metabolism: A study by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.mit.edu [web.mit.edu]

- 8. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 9. Locomotor response to L-DOPA in reserpine-treated rats following central inhibition of aromatic L-amino acid decarboxylase: further evidence for non-dopaminergic actions of L-DOPA and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The COMT Inhibitor Ro 41-0960: A Detailed Examination of its Effects on Estrogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 41-0960 is a potent and specific inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1] This enzyme plays a crucial role in the phase II metabolic inactivation of catechol estrogens, which are metabolites of parent estrogens such as estradiol and estrone.[2][3] By blocking the methylation of these catechol estrogens, this compound significantly alters the landscape of estrogen metabolism. This alteration has profound implications for estrogen-related signaling and has been investigated in the context of conditions such as uterine leiomyomas (fibroids) and breast cancer.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on estrogen metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: Altering the Estrogen Metabolome

The primary mechanism of action of this compound is the competitive inhibition of COMT, preventing the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups of catechol estrogens.[3] This leads to a shift in the metabolic pathway, favoring the accumulation of catechol estrogens, particularly 2-hydroxyestradiol (2-OH E2), and a decrease in their methylated counterparts (e.g., 2-methoxyestradiol or 2-MeOE2).[2][4] This shift is critical because different estrogen metabolites can have distinct biological activities. For instance, 2-OH E2 is generally considered to have anti-estrogenic and anti-proliferative effects, while 16α-hydroxyestrone (a product of a different metabolic pathway) is more estrogenic.[4][5] Consequently, this compound treatment leads to a systemic hypoestrogenic status by increasing the ratio of 2-OH E2 to 16α-hydroxyestrone.[4]

Quantitative Effects on Estrogen Metabolites and Uterine Leiomyoma

Studies utilizing the Eker rat model, which spontaneously develops uterine leiomyomas, have provided significant quantitative data on the in vivo effects of this compound.

Table 1: Effect of this compound on Uterine Leiomyoma Volume in Eker Rats[1][2][6]

| Treatment Group | Duration | Change in Tumor Volume (% of initial) |

| Vehicle (Control) | 2 weeks | 240 ± 15% |

| Vehicle (Control) | 4 weeks | 300 ± 18% |

| This compound (150 mg/kg/12h) | 2 weeks | 86 ± 7% |

| This compound (150 mg/kg/12h) | 4 weeks | 105 ± 12% |

Table 2: Effect of this compound on Urinary Estrogen Metabolite Ratio in Eker Rats[1][5]

| Treatment Group | Measured Parameter | Outcome |

| This compound | Urinary 2-hydroxy E2 / 16-hydroxy E2 ratio | Increased (P < 0.05) |

Downstream Effects on Gene and Protein Expression

The this compound-induced shift in estrogen metabolism leads to significant changes in the expression of genes and proteins that regulate cell proliferation, apoptosis, and tissue remodeling.

Table 3: Effect of this compound on Gene and Protein Expression in Uterine Leiomyoma of Eker Rats[1][4][5]

| Target | Molecule Type | Effect of this compound | Time Point | Quantitative Change (vs. Control) |

| Proliferation Markers | ||||

| PCNA | Protein | Decrease | 2 weeks | 47 ± 2.4% vs. 80 ± 4% positive cells |

| PCNA | Protein | Decrease | 4 weeks | 38 ± 2% vs. 72 ± 3.5% positive cells |

| Cyclin D1 | Protein | Decrease | 2 weeks | 35 ± 2% vs. 55 ± 4% positive cells |

| Cyclin D1 | Protein | Decrease | 4 weeks | 18 ± 0.95% vs. 60 ± 3% positive cells |

| Apoptosis Markers | ||||

| p53 | mRNA | Increase | 4 weeks | P < 0.05 |

| PARP1 | Protein | Decrease | 2 weeks | 42 ± 2.5% vs. 73 ± 2% positive cells |

| PARP1 | Protein | Decrease | 4 weeks | 18 ± 1% vs. 69 ± 2.75% positive cells |

| TUNEL | Assay | Increase | 4 weeks | P < 0.05 |

| Extracellular Matrix | ||||

| TGF-β3 | mRNA | Decrease | 2 weeks | 0.8 ± 0.03-fold of control |

| TGF-β3 | mRNA | Decrease | 4 weeks | 0.5 ± 0.04-fold of control |

Implications for Oxidative DNA Damage in Breast Cancer Cells

In the context of breast cancer, the inhibition of COMT by this compound has been shown to have a different consequence. While 2-OH E2 has anti-proliferative effects, its accumulation can also lead to the formation of reactive quinones that can cause oxidative DNA damage.

A study on MCF-7 human breast cancer cells demonstrated that treatment with this compound blocked the formation of 2-methoxy E2, leading to increased levels of 2-hydroxy E2.[2][6] This was associated with a significant increase in 8-hydroxy-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage.[2][6] In the presence of the COMT inhibitor, increased oxidative DNA damage was observed at estradiol concentrations as low as 0.1 µM, whereas without the inhibitor, no increase in 8-oxo-dG was seen at concentrations up to 10 µM.[2][6]

Detailed Experimental Protocols

In Vivo Eker Rat Model of Uterine Leiomyoma

-

Animal Model: Female Eker rats, which carry a mutation in the Tsc2 tumor suppressor gene and spontaneously develop uterine leiomyomas.[7]

-

Treatment Protocol:

-

Tumor Volume Measurement: Uterine fibroids were measured using calipers at the start and end of the treatment period.[1]

-

Analysis of Urinary Estrogen Metabolites:

-

Gene and Protein Expression Analysis:

-

Immunohistochemistry: Uterine leiomyoma tissues were fixed, sectioned, and stained with antibodies against PCNA, Cyclin D1, and PARP1. The percentage of positive cells was quantified.[4]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from tumor tissues and reverse-transcribed to cDNA. The mRNA levels of p53 and TGF-β3 were quantified using specific primers and probes.[5]

-

TUNEL Assay: Apoptotic cells in tissue sections were detected and quantified using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[5]

-

In Vitro MCF-7 Breast Cancer Cell Model

-

Cell Culture: MCF-7 human breast cancer cells were maintained in appropriate culture medium.[6]

-

Induction of Estrogen Metabolism: To enhance the metabolic activity, cells were pre-treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD or dioxin), an inducer of cytochrome P450 enzymes responsible for estrogen hydroxylation.[6]

-

Treatment Protocol:

-

Analysis of Estrogen Metabolites:

-

Estrogen metabolites were extracted from the culture medium.

-

Metabolites were separated and quantified using high-performance liquid chromatography (HPLC) with electrochemical detection, a method highly sensitive for catechol compounds.[2][6] Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for comprehensive profiling.[9][10]

-

-

Analysis of Oxidative DNA Damage:

Conclusion

This compound, as a specific inhibitor of COMT, serves as a powerful tool to modulate estrogen metabolism. Its effects are context-dependent. In uterine leiomyoma, by shifting the estrogen metabolite profile towards the less estrogenic 2-hydroxyestradiol, this compound induces a hypoestrogenic state that leads to reduced cell proliferation, increased apoptosis, and ultimately, tumor shrinkage. Conversely, in breast cancer cells, the accumulation of catechol estrogens can increase the risk of oxidative DNA damage, a potential mechanism for carcinogenesis. This detailed understanding of the multifaceted effects of this compound on estrogen metabolism is crucial for researchers and drug development professionals exploring its therapeutic potential and toxicological profile. The provided data and protocols offer a solid foundation for further investigation into the intricate interplay between estrogen metabolism and disease.

References

- 1. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effects of catechol-O-methyltransferase inhibition on estrogen metabolite and oxidative DNA damage levels in estradiol-treated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unexpected hormonal activity of a catechol equine estrogen metabolite reveals reversible glutathione conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A liquid chromatography-mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Ro 41-0960: A Comprehensive Technical Review of a Selective COMT Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ro 41-0960, also known as 2'-fluoro-3,4-dihydroxy-5-nitrobenzophenone, is a potent, selective, and synthetic inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2][3] As a broad-spectrum nitrocatechol, it exhibits activity in both peripheral tissues and, as initially suggested, the central nervous system.[4] Its primary mechanism involves binding to the catalytic site of COMT, thereby preventing the methylation and subsequent inactivation of catecholamines and catechol estrogens.[1][5] This activity has positioned this compound as a valuable research tool and a compound of interest in various therapeutic areas, most notably in the potential treatment of uterine fibroids and as an adjunct in Parkinson's disease therapy. This review synthesizes the history, mechanism of action, pharmacokinetics, and key experimental findings related to this compound.

History and Development

The development of potent and selective COMT inhibitors gained momentum following the recognition of the enzyme's critical role in catecholamine metabolism, particularly in the context of Levodopa (L-DOPA) therapy for Parkinson's disease.[5] this compound emerged from these medicinal chemistry efforts as a "second-generation," nitrocatechol-type inhibitor, offering improved potency and selectivity over earlier compounds.[4] Its introduction provided a crucial tool for dissecting the specific roles of COMT in various physiological and pathological processes, from neurotransmitter metabolism in the brain to the modulation of catechol estrogen activity in hormone-dependent conditions.[5]

Mechanism of Action

This compound exerts its effects by inhibiting Catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a catechol substrate.[6] This O-methylation is a critical step in the metabolic degradation of endogenous catechol compounds.

By inhibiting COMT, this compound modulates two primary metabolic pathways:

-

Catecholamine Metabolism: In the nervous system, COMT is involved in the breakdown of catecholamine neurotransmitters such as dopamine and norepinephrine. Inhibition by this compound leads to an increase in the levels of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), while decreasing the concentration of the downstream metabolite, homovanillic acid (HVA).[5][7] For patients on L-DOPA therapy, this compound significantly reduces the formation of 3-O-methyldopa (3-OMD), a metabolite that can compete with L-DOPA for transport across the blood-brain barrier.[5]

-

Catechol Estrogen Metabolism: COMT plays a crucial role in the detoxification of catechol estrogens, which are metabolites of estrogens like estradiol (E2).[5] By preventing the methylation of these compounds (e.g., 2-hydroxy E2), this compound can alter the local and systemic estrogenic environment. This mechanism is central to its therapeutic potential in estrogen-dependent conditions.[8]

Quantitative Data Summary

The potency of this compound has been quantified across various assays and models. The following tables summarize the key inhibitory concentrations (IC50), effective concentrations (EC50), and effective doses (ED50).

Table 1: In Vitro Inhibitory and Effective Concentrations

| Parameter | Target/System | Value | Reference(s) |

|---|---|---|---|

| IC50 | Human COMT (V108M) | 0.6 nM | [9] |

| IC50 | Human COMT (Biochemical Assay) | 46.1 nM | [10] |

| IC50 | Human COMT (Mass Spec Assay) | 50 nM | [11] |

| IC50 Range | Human Mammary Tissue Cytosol | 5 - 42 nM | [1] |

| EC50 | Neuroprotection (L-DOPA Toxicity) | 100 nM (0.1 µM) |[12] |

Table 2: In Vivo Effective Doses

| Parameter | Species | Effect | Value | Reference(s) |

|---|---|---|---|---|

| ED50 (oral) | Rat | Central COMT Inhibition | 0.28 mg/kg | [6] |

| ED50 | Baboon | [18F]Ro41-0960 Uptake Inhibition (Kidney) | <0.01 mg/kg | [13] |

| ED50 | Baboon | [18F]Ro41-0960 Uptake Inhibition (Liver) | 0.5 mg/kg |[13] |

Pharmacokinetic Profile

This compound is characterized as a broad-spectrum COMT inhibitor, suggesting activity in both peripheral and central tissues.[4] However, its central nervous system penetration has been a subject of debate.

-

Peripheral Distribution: Positron Emission Tomography (PET) studies in baboons using [18F]-labeled this compound demonstrated high uptake and slow clearance in the kidney and liver, organs with high COMT expression.[13]

-

Brain Penetration: The same PET studies showed negligible uptake of [18F]this compound in the baboon brain, raising questions about the extent to which its pharmacological effects are centrally mediated.[13]

-

Binding and Half-life: The interaction with COMT is characterized as a reversible, tight binding. In baboons, the half-time for COMT recovery after a 2 mg/kg dose was approximately 25 hours, indicating a prolonged duration of action.[13]

Therapeutic Application: Uterine Fibroids

One of the most significant areas of research for this compound is its potential as a non-surgical treatment for uterine leiomyomas (fibroids). Studies using the Eker rat model, which spontaneously develops these tumors, have shown that treatment with this compound can arrest growth and significantly shrink fibroid lesions.[8][14]

The proposed signaling pathway for this effect is initiated by the inhibition of COMT, leading to an accumulation of the anti-estrogenic metabolite 2-hydroxy E2. This shift in the estrogen metabolite ratio triggers a cascade of downstream effects within the tumor cells, ultimately promoting apoptosis and inhibiting proliferation and tissue formation.[8]

Key Experimental Protocols

This compound is frequently used as a standard inhibitor in a variety of experimental procedures. Below are outlines of key methodologies.

In Vitro COMT Inhibition Assay

-

Objective: To determine the IC50 of a test compound against COMT activity.

-

Principle: This assay measures the enzymatic transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (SAM) to a catechol substrate. The inhibition of this reaction by a compound like this compound is quantified.

-

Methodology Outline:

-

Preparation: A reaction mixture is prepared containing a buffer, Mg2+, a catechol substrate (e.g., Pyrocatechol), and recombinant human COMT enzyme.[11]

-

Inhibition: The enzyme mixture is incubated with varying concentrations of this compound or the test compound.

-

Reaction Initiation: The enzymatic reaction is started by the addition of [³H]-SAM.[9]

-

Incubation: The reaction is allowed to proceed for a set time at 37°C (e.g., 15 minutes).[11]

-

Termination & Detection: The reaction is stopped, and the amount of radiolabeled methylated product is quantified using methods like scintillation counting (e.g., FlashPlate assay) or separated and measured via HPLC-MS.[9][11]

-

Analysis: The percentage of inhibition at each concentration is calculated relative to a control without an inhibitor, and the IC50 value is determined by non-linear regression.

-

Cellular Dopamine Uptake Assay

-

Objective: To measure the uptake of dopamine into cells or synaptosomes while preventing its degradation.

-

Principle: COMT is present in many cell lines and neuronal preparations and can degrade dopamine after uptake. This compound is used to block this degradation, allowing for an accurate measurement of transporter-mediated uptake.

-

Methodology Outline:

-

Cell Culture: Plate cells expressing the dopamine transporter (DAT) (e.g., transfected HEK293 or CHO cells) or use prepared synaptosomes from brain tissue.[15][16]

-

Pre-incubation: Wash cells and pre-incubate them in a suitable buffer (e.g., Ringer's solution) containing 1 µM this compound for 5-10 minutes at room temperature.[15]

-

Uptake: Add a known concentration of [³H]-dopamine to initiate uptake and incubate for a short period (e.g., 5 minutes).[15]

-

Termination: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Analysis: Compare uptake in the presence of test compounds or in different cell lines, with non-specific uptake determined in the presence of a potent DAT blocker (e.g., cocaine).

-

Uterine Fibroid Eker Rat Model

-

Objective: To evaluate the in vivo efficacy of this compound on the growth of uterine fibroids.

-

Principle: The Eker rat possesses a germline mutation in the Tsc2 tumor suppressor gene and is a well-established model for developing uterine leiomyomas that mimic the human disease.

-

Methodology Outline:

-

Animal Model: Use adult female Eker rats bearing uterine fibroids.

-

Treatment: Randomize rats into treatment and control groups. Administer this compound (e.g., 150 mg/kg, subcutaneously or orally, every 12 hours) or a vehicle control for a specified period (e.g., 4 weeks).[8][17]

-

Monitoring: Measure tumor volumes regularly using calipers. Monitor animal health, weight, and any potential side effects.[8]

-

Sample Collection: At the end of the study, collect blood for serum analysis (e.g., liver enzymes), urine for metabolite analysis (e.g., 2-hydroxy E2/16-hydroxy E2 ratio), and tumor and uterine tissues.[14]

-

Tissue Analysis: Perform histological evaluation of tissues. Conduct molecular analyses such as TUNEL assays for apoptosis, immunohistochemistry for proliferation markers (PCNA, Cyclin D1), and qPCR or Western blot for key proteins and genes (p53, PARP1, TGFβ3).[8][14]

-

Conclusion

This compound is a highly potent and selective inhibitor of COMT that has been instrumental in advancing our understanding of catecholamine and catechol estrogen metabolism. Its well-characterized inhibitory profile makes it a reliable standard for in vitro assays. Furthermore, preclinical studies, particularly in the Eker rat model of uterine fibroids, have demonstrated significant therapeutic potential by modulating estrogen signaling pathways to induce tumor regression. While its penetration into the central nervous system remains an area for further clarification, this compound continues to be a compound of high interest for both basic science research and the development of novel therapeutic strategies for hormone-dependent pathologies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Enzyme COMT Biochemical (FAST-1402) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | 125628-97-9 | Benchchem [benchchem.com]

- 13. PET studies of peripheral catechol-O-methyltransferase in non-human primates using [18F]Ro41-0960 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards non-surgical therapy for uterine fibroids: catechol-O-methyl transferase inhibitor shrinks uterine fibroid lesions in the Eker rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A VITAL ROLE FOR Kv CHANNELS IN DOPAMINE TRANSPORTER-MEDIATED 6-HYDROXYDOPAMINE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 17. researchgate.net [researchgate.net]

Understanding the COMT Inhibition Kinetics of Ro 41-0960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 41-0960 is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines and catechol estrogens. This technical guide provides a comprehensive overview of the inhibition kinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental frameworks. The information presented is intended to support further research and development involving this significant pharmacological tool.

Introduction to this compound and COMT

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catechol-containing compounds, including the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as catechol estrogens. By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate, COMT plays a crucial role in regulating the bioavailability and signaling of these molecules.

This compound is a synthetic, nitrocatechol-based compound identified as a highly specific and potent inhibitor of COMT. It is characterized by its tight binding to the catalytic site of the enzyme, leading to a significant reduction in the methylation of endogenous and exogenous catechols. This property has made this compound a valuable tool in a variety of research settings, from investigating the physiological roles of COMT to exploring its therapeutic potential in conditions such as Parkinson's disease and estrogen-related cancers.

Quantitative Inhibition Data

The inhibitory potency of this compound against COMT has been quantified in several experimental systems. The following tables summarize the key kinetic parameters reported in the literature.

| Parameter | Value | Cell/Tissue Type | Substrate | Reference |

| IC50 | 5 - 42 nM | Human mammary tissue cytosols | 2- and 4-hydroxyestradiol | [1] |

| EC50 | 23 ± 5 nM | Chinese Hamster Ovary (CHO) cells | Norepinephrine | [2] |

Table 1: In Vitro and Cellular Inhibition Potency of this compound